molecular formula C8H6I2N2 B8093119 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile

2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B8093119
M. Wt: 383.96 g/mol
InChI Key: FRPQPSHWRXEFIN-UHFFFAOYSA-N
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Description

2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile is a halogenated pyridine derivative with a carbonitrile group at the 3-position, methyl substituents at the 4- and 6-positions, and iodine atoms at the 2- and 5-positions. Pyridine-carbonitrile derivatives are pivotal in medicinal and organic chemistry due to their electronic diversity, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

2,5-diiodo-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQPSHWRXEFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1I)C)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile typically involves halogenation reactions of pyridine derivatives. One common method is the iodination of 4,6-dimethylpyridine-3-carbonitrile using iodine in the presence of a suitable catalyst. The reaction conditions include controlling the temperature and solvent to ensure the selective introduction of iodine atoms at the desired positions on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The iodine atoms can be oxidized to form iodine-containing derivatives.

  • Reduction: The cyano group can be reduced to form amine derivatives.

  • Substitution: The iodine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine monochloride.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Iodine-containing derivatives such as iodo-oxides.

  • Reduction Products: Amine derivatives such as 2,5-diiodo-4,6-dimethylpyridine-3-amine.

  • Substitution Products: Alkyl or aryl-substituted derivatives of the pyridine ring.

Scientific Research Applications

2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The cyano group and iodine atoms play crucial roles in these interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₉H₆I₂N₂ I (2,5), CH₃ (4,6), CN (3) ~428 (estimated) Expected high steric bulk; potential use in catalytic or medicinal chemistry (theoretical) N/A
2,5-Dichloro-4,6-dimethylpyridine-3-carbonitrile C₈H₆Cl₂N₂ Cl (2,5), CH₃ (4,6), CN (3) 201.05 Antimicrobial activity; used as a synthetic intermediate in pharmaceuticals
2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile C₈H₈N₂O OH (2), CH₃ (4,6), CN (3) 160.17 Higher aqueous stability due to hydrogen bonding; antimicrobial potential
2-Chloro-4,6-dimethylpyridine-3-carbonitrile C₈H₇ClN₂ Cl (2), CH₃ (4,6), CN (3) 182.61 Electron-withdrawing Cl enhances electrophilicity; precursor to fused heterocycles
2-Seleno-4,6-dimethylpyridine-3-carbonitrile C₈H₇N₂Se Se (2), CH₃ (4,6), CN (3) 225.12 Antioxidant activity; selenium confers radical-scavenging properties

Key Comparative Insights :

The electron-withdrawing nature of halogens (Cl > I) also modulates the pyridine ring’s electrophilicity . Hydroxy Group: The 2-hydroxy derivative exhibits strong hydrogen bonding in aqueous solutions, leading to higher solvation energy (−45.2 kcal/mol) compared to the 2-chloro analog (−39.8 kcal/mol) .

Biological Activity: The dichloro derivative (C₈H₆Cl₂N₂) shows antimicrobial activity, while the seleno analog (C₈H₇N₂Se) demonstrates antioxidant efficacy in murine models, with compounds 6a and 7b showing 70–80% radical scavenging at 100 μM . Theoretical studies suggest the 2-hydroxy derivative’s reduced HOMO-LUMO gap (4.1 eV vs. 4.5 eV for 2-Cl) may enhance interactions with biological targets, though its lower chemical hardness (1.6 eV vs. 2.1 eV) implies reduced stability .

Synthetic Versatility: The 2-chloro derivative reacts with hydrazine or hydroxylamine to form pyrazolo and isoxazolo fused heterocycles, which exhibit antitumor and antiarrhythmic activities . Selenium-containing analogs are synthesized via nucleophilic substitution of tosylates with organoselenium reagents, yielding ribofuranosyl derivatives with confirmed β-configuration .

Research Findings and Data

Theoretical Studies (DFT Calculations) :

  • Geometric Parameters :

    • The 2-hydroxy derivative’s C2–O bond length (1.36 Å in gas phase) shortens in aqueous solution (1.33 Å) due to solvation effects, while the 2-chloro analog’s C2–Cl bond remains stable (1.74 Å) .
    • AIM (Atoms in Molecules) analysis reveals stronger intramolecular interactions in the hydroxy derivative, with electron density (ρ) of 0.08 a.u. at the O–H···N hydrogen bond critical point .
  • Vibrational Spectroscopy :

    • The CN stretching frequency in 2-chloro-4,6-dimethylpyridine-3-carbonitrile appears at ~2,220 cm⁻¹ (IR), redshifted by ~10 cm⁻¹ compared to the hydroxy analog due to electron-withdrawing effects .

Experimental Data :

  • Antimicrobial Activity :
    • 2-Chloro-4,6-dimethylpyridine-3-carbonitrile derivatives exhibit MIC values of 12.5–25 μg/mL against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity: Selenonucleosides derived from 2-seleno-4,6-dimethylpyridine-3-carbonitrile show 75–85% DPPH radical inhibition at 100 μM, outperforming ascorbic acid (65%) .

Biological Activity

2,5-Diiodo-4,6-dimethylpyridine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features two iodine atoms and a carbonitrile group attached to a pyridine ring. This configuration is significant for its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies comparing various compounds, this pyridine derivative demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli1550
Staphylococcus aureus1840
Pseudomonas aeruginosa1260

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In a study examining the effects on human cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 values were determined to be approximately 25 μM for HeLa cells and 30 μM for MCF-7 cells.

Table 2: Anticancer Effects of this compound

Cell LineIC50 (μM)Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of iodine atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
  • Reactive Oxygen Species (ROS) Generation : Its interaction with cellular components can lead to increased ROS levels, contributing to oxidative stress and subsequent cell death.
  • Signal Transduction Pathway Modulation : It may alter signaling pathways that regulate cell proliferation and apoptosis.

Research Findings

Recent studies have focused on optimizing the structure of pyridine derivatives to enhance their biological activity. Modifications such as altering substituents on the pyridine ring have shown promise in increasing potency against microbial and cancerous cells.

Research Highlights:

  • A comparative study found that derivatives with additional methyl groups exhibited improved antimicrobial efficacy.
  • Molecular docking studies suggest strong binding affinities between the compound and target proteins involved in cancer progression.

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